Azanium;pentaborate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

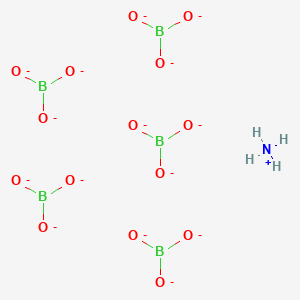

Azanium;pentaborate, also known as ammonium pentaborate, is an inorganic compound with the chemical formula NH4B5O8. It typically forms as a white crystalline powder and is known for its solubility in water but insolubility in alcohol. This compound is widely used in various industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

Azanium;pentaborate can be synthesized through several methods. One common method involves the reaction of boric acid with ammonium hydroxide. The reaction typically proceeds as follows: [ \text{5H3BO3 + NH4OH → NH4B5O8 + 7H2O} ]

Another method involves the thermolysis of ammonia borane followed by hydrolysis of the dehydrogenation products by ambient water .

Industrial Production Methods

Industrial production of this compound often involves the reaction of alkaline earth tetraborates with selected mineral acids followed by the addition of ammonia or ammonium hydroxide. This method significantly reduces the amount of residual ammonia compared to earlier methods .

化学反应分析

Types of Reactions

Azanium;pentaborate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form boric oxide.

Reduction: Under certain conditions, it can be reduced to form boron hydrides.

Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.

Common Reagents and Conditions

Oxidation: Typically involves heating in the presence of oxygen.

Reduction: Often requires a reducing agent such as hydrogen gas.

Substitution: Can be achieved using various metal salts under controlled conditions.

Major Products

Oxidation: Boric oxide (B2O3)

Reduction: Boron hydrides (e.g., diborane)

Substitution: Various metal borates

科学研究应用

Electronics

Ammonium pentaborate is utilized in the manufacturing of electrolytic capacitors. Its role includes:

- Oxide Film Development: It aids in developing a thin oxide film on aluminum foil when an electric current is applied.

- Component Purity: The purity of ammonium pentaborate is crucial for producing high-quality capacitors, which impacts the efficiency and reliability of electronic devices .

Fire Retardancy

One of the most significant applications of ammonium pentaborate is in fire retardancy:

- Mechanism: Borates modify oxidation reactions in cellulosic materials, enhancing their resistance to combustion.

- Use Cases: It is used in wood preservatives and construction materials to provide fire resistance, making it valuable in industries focused on safety and compliance with fire regulations .

Nonlinear Optical Materials

Recent studies have highlighted the potential of ammonium pentaborate as a nonlinear optical material:

- Research Findings: It has been identified as a promising candidate for applications in optical devices due to its unique structural properties when doped with metals like silver (Ag) or zinc sulfide (ZnS) to enhance its optical characteristics .

Synthesis and Characterization

A study conducted on the synthesis of ammonium pentaborate demonstrated its effective use in creating nonlinear optical crystals:

- Methodology: The crystals were grown using traditional methods involving controlled temperature and concentration.

- Results: The resulting crystals exhibited desirable optical properties that can be tailored for specific applications in photonics .

Fire Retardant Efficacy

Research into the fire retardant properties of ammonium pentaborate showed:

- Testing Procedures: Various wood samples treated with ammonium pentaborate were subjected to ignition tests.

- Outcomes: Treated samples displayed significantly reduced flammability compared to untreated controls, confirming its effectiveness as a fire retardant .

Summary Table of Applications

| Application Area | Specific Use | Impact/Benefit |

|---|---|---|

| Electronics | Electrolytic capacitors | Improved efficiency and reliability |

| Fire Retardancy | Wood preservatives | Enhanced safety and compliance |

| Nonlinear Optics | Optical devices | Tailored optical properties |

作用机制

The mechanism of action of azanium;pentaborate involves its ability to form hydrogen-bonded supramolecular frameworks. These frameworks can interact with various molecular targets, influencing their activity. For example, in flame retardants, it alters the oxidation reactions in the combustion of cellulosic materials, forming a carbon residue that acts as a barrier to combustion .

相似化合物的比较

Azanium;pentaborate can be compared with other borate compounds such as:

- Zinc borate

- Boric oxide

- Ammonium tetraborate

Uniqueness

This compound is unique due to its ability to form stable hydrogen-bonded frameworks and its high solubility in water, making it suitable for a wide range of applications .

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and ability to form stable frameworks make it a valuable compound for scientific research and industrial applications.

生物活性

Azanium pentaborate, commonly referred to as ammonium pentaborate (APB), is a boron-containing compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial effects, cytotoxicity, and potential applications in various fields.

Chemical Structure and Properties

Azanium pentaborate is a salt of boric acid, characterized by its pentaborate anion. The molecular formula is typically represented as NH4[B5O12]. Its unique structure allows it to participate in various chemical interactions, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of azanium pentaborate. A study focused on the development of biodegradable antimicrobial films incorporating boron derivatives demonstrated significant inhibition against various pathogens:

| Concentration (g/g gelatin) | Antimicrobial Agent | S. aureus (mm) | P. aeruginosa (mm) | E. coli (mm) | A. niger (mm) | C. albicans (mm) |

|---|---|---|---|---|---|---|

| 0% | -- | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 |

| 5% | Sodium pentaborate | 17.70 ± 0.65 | 20.15 ± 0.93 | 0.00 | 25.57 ± 1.44 | 5.17 ± 7.31 |

| 10% | Sodium pentaborate | 22.53 ± 1.13 | 20.15 ± 0.93 | 0.00 | 29.40 ± 1.49 | 21.05 ± 0.89 |

| 15% | Sodium pentaborate | 26.80 ± 0.58 | 24.79 ± 1.36 | 5.04 ±7.13 | 32.17 ± 1.28 | 23.62 ± 2.0 |

The results indicate that sodium pentaborate exhibits significant antimicrobial activity against a range of bacteria and fungi, making it a promising candidate for use in medical and packaging applications .

Cytotoxicity and Cancer Research

Azanium pentaborate has also been investigated for its cytotoxic effects in cancer research, particularly in the context of boron neutron capture therapy (BNCT). A study reported that boron-containing compounds, including azanium pentaborate derivatives, showed enhanced cytotoxicity in cancer cells when combined with thermal neutron irradiation:

- Cytotoxicity Assessment : The cytotoxicity of various boron-enriched compounds was assessed against cancer cell lines, revealing that compounds with higher concentrations of 10B displayed greater efficacy in inducing cell death.

- Mechanism of Action : The proposed mechanism involves the uptake of these compounds into cancer cells, where they interact with DNA upon neutron irradiation, leading to cellular damage and apoptosis .

Case Studies

Several case studies have explored the applications of azanium pentaborate in different fields:

- Wood Preservation : In a study examining the use of APB in plywood adhesives, researchers found that APB significantly reduced formaldehyde emissions while enhancing the adhesive's performance .

- Phosphorescent Materials : APB crystals have been synthesized with adjustable phosphorescent properties, showcasing their potential in optoelectronic applications .

- Termite Resistance : Incorporating ammonium pentaborate into construction materials has been shown to improve termite resistance while maintaining structural integrity .

属性

IUPAC Name |

azanium;pentaborate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5BO3.H3N/c5*2-1(3)4;/h;;;;;1H3/q5*-3;/p+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYFDJSOTPVQVTQ-UHFFFAOYSA-O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[NH4+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B5H4NO15-14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12229-12-8 |

Source

|

| Record name | Ammonium pentaborate tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。